N-(1-cyclopropylethyl)-2,5-difluoroaniline
CAS No.:
Cat. No.: VC17835965
Molecular Formula: C11H13F2N
Molecular Weight: 197.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13F2N |
|---|---|
| Molecular Weight | 197.22 g/mol |
| IUPAC Name | N-(1-cyclopropylethyl)-2,5-difluoroaniline |
| Standard InChI | InChI=1S/C11H13F2N/c1-7(8-2-3-8)14-11-6-9(12)4-5-10(11)13/h4-8,14H,2-3H2,1H3 |
| Standard InChI Key | JERSVVAXCRPLLK-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1CC1)NC2=C(C=CC(=C2)F)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
N-(1-Cyclopropylethyl)-2,5-difluoroaniline (C₁₁H₁₃F₂N) consists of a benzene ring with fluorine atoms at positions 2 and 5 and a secondary amine group bonded to a 1-cyclopropylethyl chain. The cyclopropane ring introduces significant steric strain, which influences the compound’s reactivity and conformational flexibility. The molecular structure can be represented as:
Key structural features include:
-
Fluorine Substituents: The electron-withdrawing fluorine atoms at positions 2 and 5 alter the aromatic ring’s electron density, affecting electrophilic substitution patterns .
-
Cyclopropylethyl Group: The cyclopropane moiety introduces angle strain (60° bond angles) and unique stereoelectronic properties, which can enhance binding affinity in biological systems .
Spectroscopic and Computational Data
While experimental spectroscopic data for this specific compound is limited, analogs such as N-cyclopentyl-2,5-difluoroaniline (C₁₁H₁₃F₂N) and N-(1-cyclobutylpropan-2-yl)-3,5-difluoroaniline (C₁₃H₁₇F₂N) provide insights :
The cyclopropylethyl group increases molecular weight compared to cyclopentyl analogs, potentially enhancing lipophilicity .
Synthetic Methodologies
Key Reaction Pathways
The synthesis of N-(1-cyclopropylethyl)-2,5-difluoroaniline typically involves multi-step strategies, as outlined in patent literature for analogous compounds :
-
Nucleophilic Aromatic Substitution:
-
A 2,5-difluoro-nitrobenzene derivative reacts with 1-cyclopropylethylamine under basic conditions to replace a fluorine atom with the amine group.
-
Example:
-
-
Reduction of Nitro Intermediates:
Optimization Challenges
-
Regioselectivity: Competing substitution at the 2- vs. 5-fluorine positions requires careful control of reaction conditions (e.g., temperature, solvent polarity) .
-
Cyclopropane Stability: The strain in the cyclopropane ring necessitates mild reaction conditions to prevent ring-opening side reactions .
Physicochemical Properties
Solubility and Lipophilicity
The compound’s solubility profile is influenced by its fluorine content and cyclopropane group:
-
LogP: Estimated at 2.8–3.2 (moderately lipophilic), favoring membrane permeability in biological systems .
-
Aqueous Solubility: Limited (<1 mg/mL) due to hydrophobic cyclopropane and aromatic components .
Thermal Stability
Differential scanning calorimetry (DSC) of related compounds shows decomposition temperatures above 200°C, suggesting robustness for synthetic applications .
Biological and Industrial Applications
Medicinal Chemistry
N-(1-Cyclopropylethyl)-2,5-difluoroaniline serves as a precursor for quinolone antibiotics, where the cyclopropane group enhances target binding through van der Waals interactions . For example:
-
Antibiotic Intermediates: Analogous compounds are used in synthesizing ciprofloxacin derivatives with broad-spectrum activity .
Materials Science
-
Liquid Crystals: Fluorinated anilines contribute to mesogenic properties in display technologies. The cyclopropane group may reduce melting points, improving thermal stability .
Comparison with Structural Analogs
The table below contrasts N-(1-cyclopropylethyl)-2,5-difluoroaniline with related compounds:
The cyclopropylethyl group distinguishes the target compound through enhanced steric effects and lipophilicity compared to bulkier cyclobutyl or cyclopentyl analogs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume